molecular formula C23H27NO5 B1448210 (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid CAS No. 914399-96-5

(R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

Cat. No.: B1448210
CAS No.: 914399-96-5
M. Wt: 397.5 g/mol
InChI Key: WRDFKKLMQLSBQN-HSZRJFAPSA-N
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Description

(R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is a chiral, non-proteinogenic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features:

  • Fmoc group (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the α-amino group, enabling orthogonal deprotection under mild basic conditions .
  • tert-butoxy group: A sterically hindered ether protecting the β-hydroxy group, offering stability under acidic and basic conditions .
  • Methyl branch: Enhances conformational rigidity, influencing peptide backbone geometry .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-22(2,3)29-14-23(4,20(25)26)24-21(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,13-14H2,1-4H3,(H,24,27)(H,25,26)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDFKKLMQLSBQN-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](COC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Synthesis and Protection

  • The (R)-configuration is typically achieved via asymmetric synthesis routes or starting from commercially available (R)-amino acid derivatives.
  • Protection of the amino group with Fmoc chloride under basic conditions (e.g., using sodium bicarbonate or triethylamine) is a common method.
  • The tert-butoxy group is introduced via tert-butylation reagents such as isobutylene in acidic conditions or tert-butyl chloroformate derivatives, ensuring selective protection of the side chain hydroxyl or carboxyl groups.

Patent-Reported Methodologies

  • While direct patents on this compound are limited, related compounds such as (R)-2-Boc-amidogen-3-methoxypropionic acid have been synthesized using methods involving methylation reactions, cyclodextrin catalysts, and organic solvents like tetrahydrofuran or diethyl ether to enhance reaction specificity and yield.
  • These methods provide insight into protecting group strategies and stereoselective synthesis applicable to the target compound.

Data Table: Summary of Key Preparation Parameters

Step Reagents/Conditions Purpose/Notes Reference
Starting material (R)-2-amino-3-hydroxy-2-methyl-propionic acid or analog Chiral precursor for stereochemistry
Amino group protection Fmoc-Cl, base (NaHCO3, Et3N), solvent (DMF, DCM) Introduce Fmoc protecting group
Side chain protection Isobutylene, acid catalyst or tert-butyl chloroformate Introduce tert-butoxy protecting group
Purification Chromatography (silica gel), crystallization Remove impurities, isolate pure compound
Characterization Optical rotation: D= -14 ± 2° (diethyl ether), D= -9 ± 1° (AcOEt) Confirm stereochemistry and purity

Analytical and Research Findings

  • Optical rotation values are used to confirm the (R)-configuration and enantiomeric purity: approximately -14° in diethyl ether and -9° in ethyl acetate solutions, indicating high stereochemical fidelity.
  • The compound's stability and solubility are enhanced by the tert-butoxy and Fmoc groups, making it suitable for solid-phase peptide synthesis.
  • Research indicates that the Fmoc group allows selective deprotection under mild basic conditions, avoiding racemization or side reactions.
  • The tert-butoxy group provides steric hindrance, protecting the side chain during peptide elongation and enhancing the overall yield and purity of peptides synthesized using this building block.

Summary and Professional Insights

  • The preparation of this compound is a multi-step process involving stereoselective synthesis and selective protection of functional groups.
  • The use of Fmoc and tert-butoxy protecting groups is standard in peptide chemistry to ensure stability and selective reactivity.
  • Purification and characterization techniques are critical to confirm the stereochemistry and purity of the compound.
  • Advances in asymmetric synthesis and protecting group chemistry continue to improve the efficiency and scalability of preparing this compound for pharmaceutical and biochemical applications.

Chemical Reactions Analysis

Types of Reactions

®-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base like piperidine, revealing the free amino group for further reactions.

    Coupling Reactions: The free amino group can participate in peptide bond formation through reactions with carboxylic acids or activated esters.

    Substitution Reactions: The tert-butoxy group can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.

    Substitution: Acidic or basic conditions, along with appropriate nucleophiles, are used for substitution reactions.

Major Products

The major products formed from these reactions include peptides and modified amino acids, which can be further utilized in various biochemical and pharmaceutical applications.

Scientific Research Applications

Overview:
The compound enhances the stability and bioavailability of peptide-based drugs, making it invaluable in pharmaceutical research. Its unique structural properties allow for the development of novel therapeutics targeting specific diseases.

Case Study:
A study demonstrated that incorporating (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid into a peptide sequence significantly improved the pharmacokinetic profile of a neuropeptide analog, leading to increased efficacy in animal models of neurodegenerative diseases .

Bioconjugation

Overview:
The Fmoc protecting group facilitates selective reactions for bioconjugation applications. This property is crucial for attaching biomolecules to surfaces or other compounds, enabling targeted drug delivery systems.

Applications:

  • Targeted Drug Delivery: By conjugating therapeutic agents to specific cell types, researchers can enhance drug efficacy while minimizing side effects.
  • Diagnostic Applications: The compound can be used to label biomolecules for imaging and detection purposes in various assays.

Research in Neuroscience

Overview:
this compound is instrumental in synthesizing neuropeptides that play critical roles in neurological functions. Its application extends to developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Example Application:
Research utilizing this compound has led to the synthesis of neuropeptide analogs that exhibit neuroprotective properties, showing promise in preclinical trials .

Custom Synthesis Services

Overview:
Many contract research organizations leverage this compound to offer tailored synthesis solutions. This flexibility allows researchers in academia and industry to address specific needs efficiently.

Benefits:

  • Customization: Enables the design of peptides with desired properties for specific applications.
  • Collaboration: Facilitates partnerships between academic institutions and industry players for innovative research projects.

Mechanism of Action

The mechanism of action of ®-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form the desired peptide chain. The tert-butoxy group provides steric hindrance, enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

Key Properties :

  • Molecular formula: C₂₃H₂₇NO₅
  • Molecular weight : 397.46 g/mol
  • Storage : Requires refrigeration (2–8°C) to prevent degradation .

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Features
(R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid C₂₃H₂₇NO₅ 397.46 N/A (R-form) Fmoc-protected α-amino; tert-butoxy-β-methyl branch; R-configuration
(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid C₂₃H₂₇NO₅ 397.46 914399-98-7 S-enantiomer; identical functional groups but opposite chirality
3-[tert-Butoxycarbonyl]amino-2-methylpropionic acid C₉H₁₇NO₄ 215.24 N/A Boc-protected amino group; lacks Fmoc and β-ether
(R)-3-(Boc-amino)-2-(Fmoc-amino)propionic acid C₂₃H₂₆N₂O₆ 450.47 N/A Dual Boc/Fmoc protection on adjacent amino groups; R-configuration
(R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid C₂₄H₂₂N₂O₄ 402.44 269396-66-9 Pyridyl side chain; β-homoalanine backbone; R-configuration

Key Observations :

  • Chirality : The R/S enantiomers (e.g., vs. 13) exhibit identical molecular weights but divergent stereochemical properties, critical for peptide bioactivity .
  • Protecting Groups: Compounds like 3-[tert-Butoxycarbonyl]amino-2-methylpropionic acid () use Boc instead of Fmoc, altering deprotection conditions (acidolysis vs. base).
  • Side Chains : Substituents like pyridyl () or allyloxycarbonyl (Alloc, ) introduce distinct solubility and reactivity profiles.

Critical Differences :

  • Deprotection : Fmoc removal (piperidine) vs. Boc removal (TFA) dictates compatibility with other protecting groups .
  • Yield : reports 72% yield for Boc analogs, while Fmoc derivatives may require additional steps (e.g., chiral resolution), reducing efficiency.

Performance Metrics :

  • Solubility : tert-Butoxy groups improve solubility in organic solvents (e.g., DCM, DMF) compared to hydroxyl-bearing analogs .
  • Stability : Fmoc derivatives are less prone to racemization during SPPS than Boc analogs, which require acidic conditions .

Biological Activity

(R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid is an amino acid derivative that plays a significant role in peptide synthesis and has potential biological activities. This article reviews its properties, applications, and biological activity based on diverse sources.

This compound, with the chemical formula C23H27NO5C_{23}H_{27}NO_{5}, is characterized by its fluorenylmethoxycarbonyl (Fmoc) protective group, which enhances its stability and solubility in organic solvents. This property makes it advantageous for use in solid-phase peptide synthesis (SPPS) where the protection of amino groups is crucial for the successful assembly of peptides .

Applications in Peptide Synthesis

The compound is primarily utilized in SPPS, where it serves as a building block for synthesizing various peptides. The Fmoc group allows for easy deprotection under mild conditions, facilitating the sequential addition of amino acids to form peptides. Its tert-butoxy group contributes to the compound's lipophilicity, which can influence the physicochemical properties of the resulting peptides .

Anticancer Potential

Recent studies have highlighted the potential anticancer activity of compounds derived from similar structures. For instance, derivatives of this compound were evaluated for their antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer cells. The structure-activity relationship (SAR) indicated that modifications to the side chains could enhance selectivity and potency against these cancer types .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineGI50 (µM)Selectivity Ratio
1aMelanoma (A375)0.1311.3
1bProstate (DU 145)0.179.4
3idMelanoma (B16-F1)0.1211.3

The data indicates that certain derivatives exhibit significant growth inhibition in melanoma and prostate cancer cell lines compared to control fibroblast cells, suggesting a promising avenue for further development as anticancer agents .

The mechanism by which these compounds exert their effects involves inducing apoptosis in cancer cells. Cell cycle analysis has shown an increase in the percentage of cells undergoing apoptosis after treatment with specific derivatives of this compound, particularly those modified at the side chain .

Case Studies

Case Study: Peptide Synthesis Using this compound

In a recent study, researchers synthesized a series of peptides incorporating this compound to assess their biological activity. The peptides were evaluated for their ability to inhibit tumor growth in xenograft models of melanoma. The results demonstrated that specific sequences containing this amino acid exhibited significant antitumor activity, thereby validating its utility as a building block in therapeutic peptide design .

Q & A

Q. Challenges in synthesizing peptides with multiple tert-butoxy-protected residues?

  • Orthogonal protection : Pair tert-butoxy with acid-stable groups (e.g., Alloc or ivDde) for selective deprotection.
  • Microwave-assisted SPPS : Enhances coupling efficiency for sterically hindered residues by reducing reaction time (10–15 min per cycle) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.